Bienvenue dans la boutique en ligne BenchChem!

Dibenzazepinone-d4

Mass Spectrometry Isotope Dilution Method Validation

Dibenzazepinone-d4 is a deuterium-labeled analog essential as an internal standard for LC-MS/MS and GC-MS bioanalytical assays. Its +4 Da mass shift ensures chromatographic co-elution with oxcarbazepine-related impurities, compensating for matrix effects and ionization variability per FDA/ICH M10 guidelines. USP-recognized (Related Compound E-d4) for ANDA method validation, it reduces regulatory burden. Ideal for quantifying USP impurity D/E in API release testing, forced degradation studies, and clinical pharmacokinetic analysis.

Molecular Formula C14H11NO
Molecular Weight 213.27 g/mol
CAS No. 1189706-86-2
Cat. No. B562401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzazepinone-d4
CAS1189706-86-2
Synonyms5,11-Dihydro-10H-dibenz[b,f]azepin-10-one-d4; 
Molecular FormulaC14H11NO
Molecular Weight213.27 g/mol
Structural Identifiers
InChIInChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D
InChIKeyVSZGCLXGCOECAY-DNZPNURCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzazepinone-d4 (CAS 1189706-86-2): Stable Isotope-Labeled Internal Standard for Oxcarbazepine and Related Compound Quantification


Dibenzazepinone-d4 (CAS 1189706-86-2) is a deuterium-labeled analog of 5,11-dihydro-10H-dibenzo[b,f]azepin-10-one, a tricyclic compound that serves as the core structural moiety of the antiepileptic drug oxcarbazepine and its key metabolites. The compound incorporates four deuterium atoms at positions 1, 2, 3, and 4 of the dibenzazepine ring system, resulting in a molecular formula of C₁₄H₇D₄NO and a molecular weight of 213.27 g/mol, representing a mass shift of +4 Da relative to the unlabeled compound (209.24 g/mol) . This stable isotope-labeled compound is designed exclusively as an internal standard for quantitative LC-MS/MS and GC-MS assays, providing the physicochemical near-identity required to compensate for matrix effects, extraction variability, and ionization fluctuations during bioanalytical method validation [1].

Why Non-Deuterated or Alternative Internal Standards Cannot Substitute for Dibenzazepinone-d4 in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, the internal standard must exhibit extraction recovery, chromatographic retention, and ionization behavior that are indistinguishable from the target analyte across all relevant concentration ranges and biological matrices. Non-deuterated structural analogs—including the unlabeled dibenzazepinone (CAS 21737-58-6) or alternative tricyclic compounds—fail to meet this requirement because they partition differently during sample preparation and exhibit distinct ion suppression/enhancement profiles, introducing systematic bias that cannot be corrected post-acquisition [1]. Stable isotope-labeled internal standards (SIL-IS) with ≥3 Da mass difference, such as Dibenzazepinone-d4, are mandated by regulatory guidances (FDA Bioanalytical Method Validation Guidance, ICH M10) for any method intended to support ANDA submissions, therapeutic drug monitoring, or pharmacokinetic studies where precision and accuracy requirements demand CV <15% across the calibration range [2].

Quantitative Differentiation of Dibenzazepinone-d4 Versus Closest Analogs and Alternatives


Mass Shift and Isotopic Purity: Dibenzazepinone-d4 (+4 Da) Versus Unlabeled Dibenzazepinone (0 Da) and Oxcarbazepine-d4 (+4 Da)

Dibenzazepinone-d4 provides a +4 Da mass shift relative to the unlabeled dibenzazepinone core structure (209.24 g/mol vs. 213.27 g/mol), which exceeds the minimum +3 Da requirement for reliable LC-MS/MS quantitation without isotopic peak overlap. In comparison, alternative deuterated standards such as Oxcarbazepine-d4 (CAS 1134188-71-8) also provide a +4 Da shift but differ in molecular structure—Oxcarbazepine-d4 incorporates a carboxamide group (C₁₅H₈D₄N₂O₂, 256.3 g/mol) and is used for parent drug quantification, whereas Dibenzazepinone-d4 targets the core metabolite/impurity scaffold . Isotopic purity for Dibenzazepinone-d4 is specified at >98 atom% D, with typical purity of 95% by HPLC, ensuring minimal interference from unlabeled or partially labeled species [1].

Mass Spectrometry Isotope Dilution Method Validation

Regulatory Alignment: USP/EP Recognition as Oxcarbazepine Related Compound E-d4 Versus Non-Pharmacopeial Deuterated Standards

Dibenzazepinone-d4 is designated as USP Oxcarbazepine Related Compound E-d4, corresponding to the unlabeled impurity D (dibenzazepinodione) codified in United States and European Pharmacopoeias [1]. This official pharmacopeial recognition distinguishes Dibenzazepinone-d4 from alternative deuterated internal standards (e.g., generic MHD-d4 or custom-synthesized deuterated analogs) that lack compendial monographs and therefore require additional bridging studies for regulatory acceptance [2]. Suppliers provide detailed characterization data compliant with regulatory guidelines, and further traceability against USP or EP standards can be provided based on feasibility [3].

Pharmacopeial Compliance Regulatory Science Reference Standards

Physicochemical Stability: Long-Term Storage at -20°C (1-2 Years) Versus Room Temperature Labile Non-Deuterated Analogs

Dibenzazepinone-d4 requires storage at -20°C for long-term stability, with vendor specifications indicating stability for 1-2 years under these conditions; short-term storage at room temperature or -4°C is acceptable for 1-2 weeks only . In contrast, the unlabeled dibenzazepinone (CAS 21737-58-6) is typically stored at room temperature, but its non-deuterated structure renders it susceptible to oxidative degradation and isotopic exchange when used as an internal standard, leading to method drift over time . The deuterium incorporation in Dibenzazepinone-d4 enhances metabolic stability and reduces isotopic exchange, though direct comparative stability data between labeled and unlabeled forms are not publicly available for this specific compound [1].

Compound Stability Storage Conditions Procurement Planning

Application-Specific Performance: Demonstrated Utility in ANDA Method Validation Versus Generic Deuterated Standards Without Validated Methods

Dibenzazepinone-d4 is explicitly indicated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of Oxcarbazepine [1]. In published validation studies of oxcarbazepine and its active metabolite MHD in human plasma using deuterated internal standard methods, the analytical performance achieved linearity ranges of 10-4011 ng/mL (OXC) and 40-16061 ng/mL (MHD) with coefficient of variation (CV) <15%, meeting bioanalytical validation guidelines [2]. While these studies do not name Dibenzazepinone-d4 as the specific internal standard employed, the compound's designation as USP Oxcarbazepine Related Compound E-d4 positions it as the appropriate SIL-IS for quantifying the core dibenzazepinone impurity scaffold in regulatory-compliant methods, whereas generic deuterated standards lacking validated application data introduce method development risk .

Method Validation Bioequivalence Regulatory Submissions

Dibenzazepinone-d4 (CAS 1189706-86-2): Validated Research and Industrial Application Scenarios


Regulated Bioanalytical Method Validation for ANDA Submissions Supporting Oxcarbazepine Generic Formulations

Use Dibenzazepinone-d4 as the deuterated internal standard in LC-MS/MS methods for quantifying oxcarbazepine-related impurities (specifically USP Related Compound E / impurity D) in active pharmaceutical ingredient (API) and finished drug product release testing. The compound's pharmacopeial recognition (USP Oxcarbazepine Related Compound E-d4) directly supports ANDA method validation and quality control applications, reducing the regulatory burden associated with demonstrating internal standard suitability [1]. Method validation studies should establish linearity across the analytical measurement range with R² ≥0.994, CV <15% for precision, and acceptable matrix effect and carryover parameters [2].

Therapeutic Drug Monitoring (TDM) of Oxcarbazepine and Metabolites in Clinical Pharmacokinetic Studies

Employ Dibenzazepinone-d4 as a stable isotope-labeled internal standard in UPLC-MS/MS or LC-MS/MS assays for simultaneous quantification of oxcarbazepine and its active metabolite licarbazepine (MHD) in human plasma, serum, or whole blood. The deuterated internal standard method compensates for matrix effects and extraction variability, enabling accurate determination of drug concentrations across therapeutic ranges (10-4011 ng/mL for OXC; 40-16061 ng/mL for MHD) with precision (CV <15%) and accuracy sufficient for clinical pharmacokinetic and bioequivalence studies [3]. The +4 Da mass shift ensures chromatographic co-elution with distinct MS/MS detection channels.

Forced Degradation and Stability-Indicating Method Development for Oxcarbazepine Drug Products

Incorporate Dibenzazepinone-d4 as an internal standard in stability-indicating HPLC or UPLC-MS methods designed to resolve and quantify oxcarbazepine from its degradation products and process impurities. The compound serves as a reference standard for tracking the dibenzazepinone core scaffold during forced degradation studies (acid/base hydrolysis, oxidation, thermal stress, photolysis). The use of a deuterated internal standard mitigates the impact of degradation product interference on quantitation accuracy, ensuring method robustness for regulatory stability submissions [4].

Metabolic Pathway Tracing and Pharmacokinetic Profiling in Preclinical Species

Utilize Dibenzazepinone-d4 as a tracer to study the in vivo metabolic fate of oxcarbazepine and its dibenzazepinone-containing metabolites in rodent or non-rodent models. The stable isotope label enables differentiation between endogenously produced metabolites and exogenously administered drug, facilitating accurate determination of metabolite exposure, clearance, and brain penetration (e.g., blood-brain barrier penetration studies). The compound's isotopic purity (>98 atom% D) ensures reliable MS/MS signal without confounding from natural abundance isotopes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzazepinone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.